Imazamox

Description

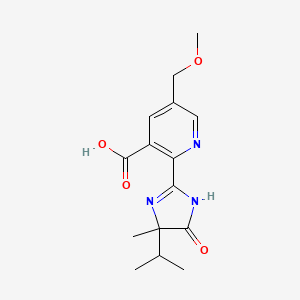

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJIGQFXCQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034664 | |

| Record name | Imazamox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Imazamox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL) | |

| Record name | Imazamox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/mL | |

| Record name | Imazamox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg) | |

| Record name | Imazamox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powdered solid | |

CAS No. |

114311-32-9 | |

| Record name | Imazamox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114311-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazamox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114311329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazamox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Imazamox | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6793ON5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.0 to 166.7 °C | |

| Record name | Imazamox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imazamox on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which imazamox, an imidazolinone herbicide, inhibits acetolactate synthase (ALS). It details the biochemical pathway, the kinetics of inhibition, mechanisms of resistance, and the experimental protocols used to characterize this interaction.

Introduction to this compound and its Target

This compound is a systemic, post-emergence herbicide belonging to the imidazolinone class, widely used for the control of broadleaf and grass weeds.[1][2][3] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria, but is absent in animals.[4][6] This specificity is a primary factor in the low mammalian toxicity of this compound.[4][7] Upon absorption through the roots and foliage, this compound translocates throughout the plant to the meristematic tissues where it exerts its effect, leading to a cessation of growth and eventual plant death.[2][4][8]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Acetolactate synthase is the first and rate-limiting enzyme in the biosynthetic pathway of the essential amino acids valine, leucine, and isoleucine.[5][8][9] The enzyme catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (the precursor to valine and leucine) and the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[10][11][12] The inhibition of ALS blocks the production of these vital amino acids, which in turn halts protein synthesis and cell growth, ultimately starving the plant.[1][4][13]

Caption: The BCAA synthesis pathway, highlighting the inhibitory action of this compound on the ALS enzyme.

Molecular Mechanism of ALS Inhibition

This compound functions as a potent, non-competitive inhibitor of the ALS enzyme.[14] This means that this compound does not bind to the enzyme's active site where the substrates (pyruvate and 2-ketobutyrate) would normally bind. Instead, it binds to a different, allosteric site on the enzyme.[14] This binding event induces a conformational change in the three-dimensional structure of the ALS enzyme, which ultimately prevents the substrates from binding effectively to the active site and blocks the catalytic reaction.[14] This mode of action ensures that even at high substrate concentrations, the inhibitory effect of this compound persists.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass.gov [mass.gov]

- 5. mdpi.com [mdpi.com]

- 6. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxic Treatment Decreases the Physiological Action of the Herbicide this compound on Pisum sativum Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 14. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

An In-depth Technical Guide to Imazamox: Chemical Structure and Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Imazamox, a broad-spectrum imidazolinone herbicide. The document includes detailed data presented in tabular format, descriptions of experimental protocols for property determination, and visualizations of the chemical structure, herbicidal pathway, and experimental workflows using the DOT language.

Chemical Identity and Structure

This compound is a systemic herbicide belonging to the imidazolinone chemical family.[1][2][3] It is used for the post-emergence control of a wide spectrum of annual and perennial grasses and broadleaf weeds in various crops.[1][4][5] Chemically, this compound is a racemic mixture, containing both (R) and (S) enantiomers in equal proportions.[3][6]

| Identifier | Value |

| IUPAC Name | (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid[4][6][7] |

| CAS Name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid[4][6][8] |

| CAS Registry No. | 114311-32-9[4][8][9][10][11] |

| Molecular Formula | C₁₅H₁₉N₃O₄[2][3][8][9][10] |

| Molecular Weight | 305.33 g/mol [2][9][10][12] |

| SMILES String | CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C[10] |

Structural Visualization

The following diagram illustrates the core components of the this compound molecule, highlighting the relationship between the nicotinic acid core, the imidazolinone ring, and key functional groups.

Physicochemical Properties

This compound is an off-white, odorless powdered solid at room temperature.[2][4][10] Its properties have been characterized using standardized international testing protocols.

| Property | Value | Method | Reference(s) |

| Physical State | Off-white powdered solid | Visual Inspection | [2][4][10] |

| Melting Point | 165.5–167.2 °C | OECD Guideline 102 | [2][4] |

| Relative Density | 1.39 at 20 °C | EEC Method A3 | [4] |

| Vapour Pressure | < 1.33 × 10⁻⁵ Pa at 25 °C | US EPA 63-9 | [2][4] |

| Henry's Law Constant | < 9.76 × 10⁻⁷ Pa m³ mol⁻¹ at 25 °C | Calculation | [4][7] |

| Dissociation Constant (pKa) | pKa₁ = 2.3 (carboxylic acid)pKa₂ = 3.3 (imidazolinone N)pKa₃ = 10.8 | Not Specified | [2] |

| Octanol-Water Partition Coefficient (Log Pₒw) | 0.73 | Not Specified | [2] |

Solubility Profile

The solubility of this compound is highly dependent on the pH of the solvent, a characteristic attributable to its multiple ionizable functional groups.

| Solvent | Solubility | Temperature | Reference(s) |

| Water (deionized) | 4160 mg/L | 20 °C | [2][10] |

| Water (pH 5) | 116 g/L | 25 °C | [10] |

| Water (pH 7) | >626 g/L | 25 °C | [10] |

| Water (pH 9) | >628 g/L | 25 °C | [10] |

| Acetone | 2.93 - 3.09 g/100 mL | Not Specified | [2][10] |

| Acetonitrile | 1.85 - 1.90 g/100 mL | Not Specified | [2][10] |

| Dichloromethane | 14.3 - 21.8 g/100 mL | Not Specified | [2][10] |

| Ethyl Acetate | 1.02 - 1.05 g/100 mL | Not Specified | [2][10] |

| Hexane | 0.0006 - 0.0007 g/100 mL | Not Specified | [2][10] |

| Methanol | 6.68 - 6.75 g/100 mL | Not Specified | [2][10] |

| Toluene | 0.21 - 0.22 g/100 mL | Not Specified | [2][10] |

Mode of Action

This compound functions by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][4][8] This enzyme is critical in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4][11][13] Since this enzyme is found only in plants and microorganisms, not animals, this compound exhibits low mammalian toxicity.[8][11][12] The herbicide is readily absorbed by the plant's roots and leaves and is translocated via the xylem and phloem to the meristematic tissues.[1][13] Inhibition of the AHAS enzyme leads to a disruption of protein synthesis, which in turn ceases cell division and plant growth.[1][14] While growth stops soon after application, visible symptoms of plant death occur over several weeks.[8][10]

Herbicidal Signaling Pathway

Experimental Protocols

The physicochemical properties listed above are determined by established, internationally recognized methodologies to ensure accuracy and reproducibility.

| Property | Standard Method | Brief Protocol Description |

| Melting Point | OECD Guideline 102 | The "Capillary Method" is employed. A small, packed sample of this compound in a capillary tube is heated at a controlled rate. The temperature range from the initial melting of the substance to its complete liquefaction is recorded as the melting point.[4] |

| Relative Density | EEC Method A3 | The "Pycnometer Method" is used. The mass of a specific volume of this compound is determined using a pycnometer (a flask of known volume). The relative density is calculated by comparing the mass of the substance to the mass of an equal volume of a reference substance (typically water at 4 °C).[4] |

| Vapour Pressure | US EPA 63-9 | The "Gas Saturation Method" is a common procedure. A carrier gas (e.g., nitrogen) is passed slowly through or over a sample of this compound at a constant temperature until the gas is saturated with its vapor. The amount of substance transported by the gas is determined, and the vapour pressure is calculated based on the volume of gas used.[4] |

General Experimental Workflow

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound (Ref: BAS 720H) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. This compound Herbicide Manufacturer Supplier, CAS NO 114311-32-9 | Suze Chemical [suzehg.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. fs.usda.gov [fs.usda.gov]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 114311-32-9 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound 2.5% SC Herbicide | Selective Weed Control Solution [smagrichem.com]

- 14. pomais.com [pomais.com]

An In-depth Technical Guide to the Mode of Action of Imazamox in Plants

Executive Summary

Imazamox is a highly effective, broad-spectrum herbicide belonging to the imidazolinone chemical family.[1][2] It is utilized for post-emergence control of a wide variety of annual and perennial grasses and broadleaf weeds in numerous agricultural and non-crop settings.[1][3][4] Its herbicidal activity stems from the specific inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, a process essential for protein synthesis and overall plant vitality.[2][5][6] This document provides a comprehensive technical overview of the molecular and physiological basis of this compound's mode of action, mechanisms of plant resistance, quantitative efficacy data, and detailed protocols for its study.

Core Mechanism of Action

This compound is a systemic herbicide, readily absorbed by both the foliage and roots of plants.[3][4][5] Following absorption, it is translocated through the xylem and phloem to areas of active growth, primarily the meristematic tissues.[4][7] The primary molecular target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][7][8]

ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9][10] By inhibiting ALS, this compound effectively halts the production of these vital amino acids.[1][11] The subsequent deficiency in valine, leucine, and isoleucine disrupts protein synthesis, which in turn interferes with cell growth and DNA synthesis.[4][5] This biochemical disruption leads to a gradual cessation of growth, followed by the slow death of susceptible plants.[1][8] Symptoms of this compound application, such as stunting, typically become visible within 3 to 5 days.[1]

Biochemical Pathway: Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine and involves a series of shared enzymatic steps. This compound acts on the first common enzyme in this pathway, ALS.

Caption: BCAA synthesis pathway and the inhibitory action of this compound on ALS.

Mechanisms of Plant Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors.[12] It involves point mutations in the ALS gene, leading to amino acid substitutions in the enzyme.[12][13] These substitutions, such as the frequently reported Ser-653-Asn, Trp-574-Leu, or Ala-122-Asn, alter the herbicide's binding site on the enzyme, reducing its affinity and rendering the plant less sensitive to the herbicide.[12][14][15][16][17] This results in significantly higher herbicide concentrations required to inhibit the enzyme.[12][16]

-

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. A primary NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases (P450s).[14][17][18] In resistant plants, P450s can rapidly metabolize this compound into inactive forms, such as this compound-hydroxyl and this compound-glucoside, preventing lethal concentrations from accumulating at the ALS enzyme.[13][14][18]

Quantitative Data: ALS Enzyme Inhibition

The efficacy of this compound and the level of resistance can be quantified by determining the concentration required to inhibit 50% of the ALS enzyme's activity (IC₅₀). Lower IC₅₀ values indicate higher sensitivity.

| Plant Species | Cultivar/Population | Resistance Status | This compound IC₅₀ | Resistance Factor (RF) | Reference |

| Triticum aestivum (Soft Wheat) | Gazul | Susceptible (S) | 3.8 µM | - | [18] |

| Triticum aestivum (Soft Wheat) | Rafalín | Resistant (R) | 314.3 µM | 82.7x | [18] |

| Triticum durum (Durum Wheat) | Simeto | Susceptible (S) | 5.3 µM | - | [18] |

| Triticum durum (Durum Wheat) | Antoñín | Resistant (R) | 73.1 µM | 13.8x | [18] |

| Secale cereale (Feral Rye) | Susceptible Control | Susceptible (S) | 16 µM | - | [17] |

| Secale cereale (Feral Rye) | Population B (TSR) | Resistant (R) | 247 µM | 15.4x | [17] |

| Helianthus annuus (Sunflower) | S hybrid | Susceptible (S) | 0.017 mM | - | [19] |

| Helianthus annuus (Sunflower) | Rimi hybrid (TSR) | Resistant (R) | 51 mM | ~3000x | [19] |

| Oryza sativa f. spontanea (Weedy Rice) | Susceptible Population | Susceptible (S) | - | - | [12] |

| Oryza sativa f. spontanea (Weedy Rice) | Resistant Populations | Resistant (R) | - | 80.0x - 88.3x | [12] |

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing plant survival and growth reduction across a range of herbicide doses.[20]

Caption: Workflow for whole-plant herbicide resistance bioassay.

Methodology:

-

Plant Growth: Seeds from putative resistant and known susceptible populations are germinated. Seedlings are transplanted into individual pots at a uniform growth stage (e.g., two to three leaves).[20][21]

-

Herbicide Application: Plants are treated with a range of this compound doses, typically including a non-treated control and doses above and below the recommended field rate. Application is performed using a calibrated cabinet sprayer to ensure uniform coverage.[21]

-

Evaluation: After a period of 21 to 28 days, plants are assessed for visual injury and survival. The above-ground biomass is harvested, dried, and weighed.[20]

-

Data Analysis: The dose-response data (e.g., dry weight as a percentage of the control) is subjected to non-linear regression analysis to determine the dose required to cause 50% growth reduction (GR₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

In Vitro ALS Enzyme Inhibition Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound, allowing for the definitive confirmation of target-site resistance.

Methodology:

-

Enzyme Extraction: Fresh, young leaf tissue is harvested and flash-frozen in liquid nitrogen. The tissue is ground to a fine powder and homogenized in an extraction buffer (e.g., phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors). The homogenate is centrifuged at high speed, and the supernatant containing the crude enzyme extract is collected.

-

Enzyme Assay: The reaction is initiated by adding the enzyme extract to a reaction buffer containing the necessary substrates and cofactors, along with varying concentrations of this compound (from 0 to a high concentration, e.g., 100-1000 µM).[18] The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Quantification: The reaction is stopped (e.g., with H₂SO₄). The product of the ALS reaction, acetolactate, is unstable and is decarboxylated to acetoin (B143602) by heating. Acetoin is then derivatized with creatine (B1669601) and α-naphthol, which forms a colored complex that can be quantified spectrophotometrically (e.g., at 530 nm).

-

Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the no-herbicide control. The data are fitted to a log-logistic curve to calculate the IC₅₀ value.[17][18]

Herbicide Metabolism Analysis

This protocol, typically using radiolabeled herbicide, determines if NTSR via enhanced metabolism is present.

Methodology:

-

Application of Radiolabeled Herbicide: Plants are treated with a defined dose of ¹⁴C-imazamox. For metabolism studies, a P450 inhibitor like malathion (B1675926) may be co-applied to a subset of plants to confirm the role of this enzyme family.[17]

-

Plant Harvesting: At various time points after treatment (e.g., 24, 48, 72 hours), treated plants are harvested. Unabsorbed herbicide on the leaf surface is washed off.[18]

-

Extraction and Analysis: The plant tissue is combusted or homogenized in a solvent (e.g., methanol/water) to extract the ¹⁴C-labeled compounds. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Thin-Layer Chromatography (TLC).

-

Data Interpretation: The chromatograms are analyzed to identify and quantify the percentage of parent ¹⁴C-imazamox versus its metabolites over time. A significantly faster rate of this compound degradation in a resistant population compared to a susceptible one, which is reversed by a P450 inhibitor, is strong evidence for metabolism-based resistance.[17]

Conclusion

This compound is a potent herbicide that functions by specifically inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid synthesis pathway. This targeted mode of action effectively halts protein synthesis and cell growth in susceptible plants. However, the emergence of resistance, primarily through target-site mutations in the ALS gene or enhanced metabolic detoxification, poses a significant challenge. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental protocols outlined herein, is crucial for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

- 1. This compound 2.5% SC Herbicide | Selective Weed Control Solution [smagrichem.com]

- 2. fao.org [fao.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. mass.gov [mass.gov]

- 5. agriculture.basf.com [agriculture.basf.com]

- 6. mdpi.com [mdpi.com]

- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. Hypoxic Treatment Decreases the Physiological Action of the Herbicide this compound on Pisum sativum Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cambridge.org [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Multiple mechanisms are involved in new this compound-resistant varieties of durum and soft wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Survey of ACCase and ALS resistance in winter annual grasses identifies target‐site and nontarget‐site this compound resistance in Secale cereale - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple mechanisms are involved in new this compound-resistant varieties of durum and soft wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

The Degradation of Imazamox: A Technical Guide to Its Pathways in Soil and Water

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imazamox, a widely used imidazolinone herbicide, is valued for its broad-spectrum control of weeds. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and aquatic environments. The primary degradation mechanisms—aerobic microbial degradation in soil and aqueous photolysis in water—are explored in detail. This document summarizes key quantitative data on degradation rates and metabolite formation, outlines experimental protocols for studying its environmental persistence, and presents visual representations of its degradation pathways and influencing factors.

Introduction

This compound [(±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid] is a systemic herbicide that functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] Its efficacy and use in various cropping systems necessitate a thorough understanding of its environmental persistence and degradation. The two primary compartments for this compound degradation are soil and water, where distinct chemical and biological processes govern its transformation.

Degradation of this compound in Soil

The persistence of this compound in soil is primarily dictated by the activity of soil microorganisms. Other factors such as soil type, pH, temperature, and moisture also play significant roles.

Aerobic Microbial Degradation

Under aerobic conditions, microbial breakdown is the principal degradation pathway for this compound in soil.[2] The aerobic soil metabolism half-life (DT50) has been reported to be approximately 27 to 28 days in sandy loam soil.[1][2] However, field dissipation studies have shown a wider range of half-lives, from 15 to 130 days, depending on the specific environmental conditions of the location.[1] In some studies, the half-life in soil has been observed to range from 17 to 92 days, influenced by factors like soil texture, pH, organic matter content, and climatic conditions.[3][4]

The degradation of this compound in soil leads to the formation of two major metabolites:

-

CL 312 ,622 (di-acid metabolite): This metabolite is formed through the oxidation of the parent compound.[5] In a sandy loam soil, it was observed to increase to 40.8-43.6% of the applied amount within 14-42 days before declining.[1]

-

CL 354 ,825 (hydroxy acid metabolite): This secondary metabolite is formed from the conversion of CL 312 ,622.[5] It has been reported to increase to 54% of the applied amount after 365 days.[1]

Under anaerobic conditions, the degradation of this compound is significantly slower, indicating that microbial activity requiring oxygen is the key driver of its breakdown in soil.[1][2]

Soil Photolysis

Photodegradation on the soil surface can also contribute to the dissipation of this compound, although it is a slower process compared to microbial degradation. The half-life for soil photolysis has been reported to be 65 days.[1][2]

Factors Influencing Soil Degradation

Several environmental and soil-specific factors influence the rate of this compound degradation:

-

pH: Degradation is generally faster in neutral soils compared to acidic soils.[3][6]

-

Soil Type: Soil composition, including organic matter and clay content, affects this compound persistence.[3][4]

-

Temperature and Moisture: Increased temperature and soil moisture generally lead to more intensive degradation processes.[4]

The following diagram illustrates the key relationships influencing this compound degradation in soil.

Caption: Logical relationships in soil degradation of this compound.

Degradation of this compound in Water

In aquatic environments, the primary mechanism for this compound degradation is photolysis, with hydrolysis playing a negligible role.

Aqueous Photolysis

This compound is rapidly degraded by sunlight in water. The laboratory-determined half-life for aqueous photolysis is very short, averaging 6.8 hours at pH 5, 7, and 9.[1] Some studies report an even faster photolysis half-life of 0.3 days.[1] In field conditions, the dissipation half-life can be longer, with a monitoring study indicating a half-life of 20.3 days in various water bodies.[1] The rate of photolysis is dependent on light intensity and water depth; it is faster in shallow, clear water and slower in deeper or turbid water where light penetration is limited.[1][7]

Aqueous photolysis of this compound leads to the formation of several degradation products. Six major degradates have been identified:[1]

-

2,3,5-pyridine tricarboxylic acid (CL-351,543)

-

2-carbamoyl-5-(ethoxymethyl)nicotinic acid (CL-359-770)

-

2-[1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)nicotinic acid (CL-336-554)

-

2-carbamoyl-3,5-pyradine dicarboxylic acid (CL-359-712)

-

5-methoxymethyl-2,3-pyridine dicarboxylic acid (CL-334-151)

-

2-formyl-5-(methoxymethyl)nicotinic acid (AC9960-139A)

Hydrolysis and Anaerobic Aquatic Metabolism

This compound is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9).[1][8] Similar to soil, degradation under anaerobic aquatic conditions is very slow, indicating that photolysis is the dominant degradation pathway in most aquatic systems.[1][2] this compound may persist in deep water where light is absent and anaerobic conditions exist.[1]

The degradation pathway of this compound in water is depicted in the following diagram.

References

- 1. mass.gov [mass.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. fao.org [fao.org]

- 6. Behavior of the Chiral Herbicide this compound in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. fao.org [fao.org]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Imazamox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of Imazamox, a widely used imidazolinone herbicide. The information is compiled from regulatory assessments and scientific literature to support environmental risk assessment and research activities.

Chemical Identity and Physicochemical Properties

This compound, with the chemical name (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a selective, post-emergence herbicide.[1] It is formulated as both an acid and as an isopropylamine (B41738) salt.[1] Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS), which is crucial for the synthesis of essential branched-chain amino acids in plants.[1][2][3][4] This enzyme is absent in animals, contributing to the low toxicity of this compound to non-plant organisms.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid | [2] |

| CAS Registry No. | 114311-32-9 | [2] |

| Molecular Formula | C₁₅H₁₉N₃O₄ | [5] |

| Molecular Weight | 305.3 g/mol | [5] |

| Melting Point | 165.5–167.2 °C | [2] |

| Vapour Pressure | < 1.33 × 10⁻⁵ Pa at 25 °C | [2] |

| Water Solubility | 4160 mg/L at 20 °C (deionized water) | [5] |

| 116 g/L (pH 5), >626 g/L (pH 7), >628 g/L (pH 9) at 25 °C | [5] | |

| Octanol/Water Partition Coefficient (Kow) | 5.36 | [6] |

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and persistence in various environmental compartments.

Degradation

This compound degrades in the environment primarily through microbial action in soil and photolysis in water.

Under aerobic conditions, this compound is moderately persistent. The primary degradation pathway is microbial.[7] It is considered stable under anaerobic conditions.[1][8]

-

Aerobic Soil Metabolism: The aerobic soil metabolism half-life is approximately 27 to 31 days in sandy loam soil.[1][2] Degradation leads to the formation of two major non-herbicidal metabolites:

-

Soil Photodegradation: Photodegradation on the soil surface is a slower process, with a reported half-life of 65 days.[1]

Caption: Aerobic soil degradation pathway of this compound.

The primary route of this compound degradation in water is photolysis. It is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9).[1]

-

Aqueous Photolysis: this compound degrades rapidly in the presence of light in aquatic environments. Laboratory studies report a half-life of 6.8 hours.[9] Field half-life values are expected to be in the range of 5 to 10 days.[1] Several photoproducts have been identified, primarily pyridine (B92270) derivatives.[1][5]

Caption: Simplified aqueous photolysis pathway of this compound.

Table 2: Environmental Degradation Half-lives of this compound

| Compartment | Condition | Half-life (t½) | Reference |

| Soil | Aerobic Metabolism (Lab) | 27 - 31 days | [1][2] |

| Photodegradation (Lab) | 65 days | [1] | |

| Field Dissipation | 15 - 130 days (site-dependent) | [1][8] | |

| Anaerobic | Stable | [1][8] | |

| Water | Aqueous Photolysis (Lab) | 6.8 hours - 0.3 days | [1][9] |

| Hydrolysis (pH 5, 7, 9) | Stable | [1] | |

| Aquatic Field | 38 days | [6] |

Mobility

-

Soil Mobility: Laboratory studies using the batch equilibrium method (OECD 106) indicate that this compound is mobile to very mobile in soil.[1] However, extensive field studies have shown that residues were not detected below 45 cm, suggesting that leaching potential may be limited under real-world conditions.[7] Its metabolites exhibit varied mobility; CL-312,622 is mobile, while CL-354,825 is less mobile.[1]

-

Water Mobility: Due to its high water solubility, this compound can be transported via runoff, particularly in areas with high rainfall and clay soils.[10]

Table 3: Soil Mobility Parameters for this compound and its Metabolites

| Substance | Sorption Coefficient (Kd) | Organic Carbon-Normalized Sorption Coefficient (Koc) | Mobility Class | Reference |

| This compound | 0.05 - 2.7 mL/g | 5 - 143 mL/g | Mobile to Very Mobile | [1] |

| Metabolite CL-312,622 | 0.71 - 2.19 mL/g | N/A | Mobile to Very Mobile | [1] |

| Metabolite CL-354,825 | 3.8 - 26.6 mL/g | N/A | Immobile to Moderately Mobile | [1] |

Bioaccumulation

This compound has a low potential for bioaccumulation. A study with bluegill sunfish showed that concentrations in whole fish and edible tissue were below the minimum quantifiable limit, with a bioconcentration factor (BCF) in inedible tissue of less than 1.[1]

Ecotoxicology

Ecotoxicology evaluates the effects of chemical substances on non-target organisms. Due to its plant-specific mode of action, this compound generally exhibits low toxicity to animal species.

Aquatic Ecotoxicology

-

Fish: this compound is considered practically non-toxic to both freshwater and estuarine/marine fish. In acute toxicity tests, no adverse effects were observed at the highest concentrations tested.[1]

-

Aquatic Invertebrates: The herbicide is also classified as practically non-toxic to aquatic invertebrates like Daphnia magna.[1]

-

Aquatic Plants: While not significantly active against unicellular algae, this compound is highly toxic to some non-target aquatic vascular plants (macrophytes), particularly duckweed (Lemna gibba).[1]

Table 4: Aquatic Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value (mg a.i./L) | Reference |

| Fish (Freshwater) | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >122 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >119 | [1] | |

| Fish (Estuarine/Marine) | Sheepshead Minnow (Cyprinodon variegatus) | 96-hr LC50 | >94.2 | [1] |

| Aquatic Invertebrates (Freshwater) | Water Flea (Daphnia magna) | 48-hr EC50 | >115 | [1] |

| Water Flea (Daphnia magna) | 21-day NOEC | 137 | [1] | |

| Aquatic Invertebrates (Estuarine/Marine) | Mysid Shrimp (Americamysis bahia) | 96-hr LC50 | >89.3 | [1] |

| Aquatic Plants | Duckweed (Lemna gibba) | 14-day EC50 | 0.011 | [1] |

| Duckweed (Lemna gibba) | 14-day NOEC | 0.0045 | [1] | |

| Green Algae (Selenastrum capricornutum) | 120-hr EC50 | >0.040 | [1] |

Terrestrial Ecotoxicology

-

Birds: Available data indicate that this compound is slightly to practically non-toxic to birds on both an acute and chronic basis.[1]

-

Mammals: Acute and chronic toxicity data show this compound is practically non-toxic to mammals.[1]

-

Terrestrial Invertebrates: The herbicide is practically non-toxic to honeybees.[1] The risk to other terrestrial invertebrates like earthworms is considered insignificant.[7]

-

Non-target Terrestrial Plants: As a herbicide, this compound is toxic to non-target terrestrial plants.[7] Care must be taken to avoid spray drift onto desirable vegetation.[7]

Table 5: Terrestrial Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value | Reference |

| Birds | Bobwhite Quail | Acute Oral LD50 | >2150 mg/kg bw | [1] |

| Mallard Duck | Acute Oral LD50 | >2150 mg/kg bw | [1] | |

| Bobwhite Quail | Chronic NOAEC | >2000 mg/kg diet | [1] | |

| Mammals | Rat | Acute Oral LD50 | >2000 mg/kg bw | [1] |

| Rat | Chronic NOAEL (Reproduction) | >1284 mg/kg/day | [1] | |

| Insects | Honeybee (Apis mellifera) | Acute Contact LD50 | >25 µ g/bee | [1] |

Experimental Protocols

The environmental fate and ecotoxicology data for this compound are derived from standardized studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Environmental Fate Studies

-

Aerobic Soil Metabolism (based on OECD 307): Radiolabeled this compound is applied to fresh soil samples incubated in the dark at a constant temperature and moisture content for up to 120 days. Volatiles (like ¹⁴CO₂) are trapped. At various intervals, soil samples are extracted and analyzed using techniques like HPLC to quantify the parent compound and its transformation products, allowing for the calculation of degradation rates (DT50).

-

Aqueous Photolysis (based on OECD 316): A sterile, buffered aqueous solution of this compound is exposed to a light source (e.g., xenon arc lamp) that simulates natural sunlight. Dark controls are run in parallel to account for non-photolytic degradation. Samples are taken at timed intervals and analyzed to determine the rate of phototransformation and identify major photoproducts.

-

Adsorption/Desorption - Batch Equilibrium (based on OECD 106): Soil samples are equilibrated with aqueous solutions of this compound at various concentrations. After a set time, the solid and liquid phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This process allows for the determination of Kd and Koc values.

Caption: Experimental workflow for an aerobic soil metabolism study.

Ecotoxicology Studies

-

Fish, Acute Toxicity Test (based on OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of this compound concentrations for a 96-hour period.[6][9] Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours. The data are used to calculate the LC50 (the concentration lethal to 50% of the test organisms).

-

Daphnia sp. Acute Immobilisation Test (based on OECD 202): Young daphnids (<24 hours old) are exposed to various concentrations of this compound for 48 hours. The number of immobile daphnids is recorded at 24 and 48 hours to determine the EC50 (the concentration causing an effect in 50% of the population).[8]

-

Lemna sp. Growth Inhibition Test (based on OECD 221): Cultures of duckweed (Lemna sp.) are exposed to a range of this compound concentrations for 7 days. The effect on growth is measured by counting fronds or measuring frond area or biomass. The results are used to calculate the EC50 for growth inhibition.

Environmental Risk Assessment

The environmental risk of a pesticide is a function of its potential exposure and its toxicological effects on non-target organisms.[1] Regulatory agencies calculate a Risk Quotient (RQ) or Hazard Quotient (HQ) by dividing the Predicted Environmental Concentration (PEC) by a relevant toxicity endpoint (e.g., LC50, NOEC).[1] If the RQ exceeds a Level of Concern (LOC), it indicates a potential risk that may require further investigation or mitigation measures.

Caption: Logic diagram for environmental risk assessment.

For this compound, the primary risk identified is to non-target aquatic and terrestrial plants.[7] Due to its low toxicity to fauna, the risk to fish, birds, mammals, and invertebrates is considered low when used according to label directions.[1][7] Mitigation measures, such as buffer zones and warnings against spray drift, are implemented to protect sensitive non-target vegetation.

References

- 1. Characterization of this compound degradation by-products by using liquid chromatography mass spectrometry and high-resolution Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass.gov [mass.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the Photodegradation of the Imidazolinone Herbicides this compound, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Analysis of the Photodegradation of the Imidazolinone Herbicides this compound, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 10. fao.org [fao.org]

Imazamox: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox is a systemic herbicide belonging to the imidazolinone class.[1][2] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][2][3] Because this metabolic pathway is absent in animals, this compound exhibits a high degree of selectivity, posing a low toxicity risk to most non-target animal species.[1][4] This guide provides a comprehensive overview of the effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Effects on Aquatic Organisms

This compound is generally considered to have low toxicity to aquatic animals but can be toxic to non-target aquatic plants.

Aquatic Animals: Fish and Invertebrates

Studies have consistently shown that this compound is practically non-toxic to both freshwater and estuarine fish and invertebrates on an acute exposure basis.[1] In many studies, no mortality was observed at the highest concentrations tested, preventing the determination of LC50 values.[1]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Animals

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | NOAEC | 122 | [1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Acute | NOAEC | 94.2 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | Bioconcentration | BCF (inedible tissue) | <1X | [1] |

| Daphnia magna (Water Flea) | Acute | NOEC | 115 | [1] |

| Daphnia magna (Water Flea) | Chronic (21-day) | NOEC | 137 | [1] |

| Mysid Shrimp (Americamysis bahia) | Acute | NOEC | 89.3 | [1] |

| Hypogean Copepods | Acute | LC50 | 199.23 | [1] |

| Epigean Copepods | Acute | LC50 | 232.44 | [1] |

Experimental Protocol: Fish Acute Toxicity Test (Following OECD 203)

A standard fish acute toxicity test is conducted to determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short period, typically 96 hours.

Figure 1: Workflow for a standard fish acute toxicity test (OECD 203).

Aquatic Plants

In contrast to its low toxicity to aquatic fauna, this compound can be highly toxic to some non-target aquatic vascular plants.

Table 2: Toxicity of this compound to Aquatic Plants

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Duckweed (Lemna gibba) | 14-day | EC50 | 0.011 | [1] |

| Duckweed (Lemna gibba) | 14-day | NOEC | 0.0045 | [1] |

| Duckweed (Lemna minor) | 4-day | EC50 | 0.055 | [1] |

| Duckweed (Lemna minor) | 7-day | EC50 | 0.029 | [1] |

| Unicellular Algae and Diatoms | - | No Adverse Effects up to | 0.040 | [1] |

| Green Algae | Chronic | Predicted NOEC/LOEC | 5.1 | [1] |

Effects on Terrestrial Organisms

This compound generally exhibits low toxicity to terrestrial animals, while its effects on soil microorganisms can be transient.

Terrestrial Invertebrates

Honey Bees: Acute contact studies indicate that this compound is practically non-toxic to honey bees. The LD50 is greater than 0.025 mg a.i. per bee.[1]

Earthworms: this compound is considered to be of low toxicity to earthworms.

Experimental Protocol: Earthworm Acute Toxicity Test (Following OECD 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period.

References

Imazamox molecular formula and CAS number

This guide provides a comprehensive overview of the herbicide Imazamox, intended for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, synthesis, and analytical determination.

Chemical and Physical Properties

This compound is a systemic herbicide belonging to the imidazolinone class.[1][2] It is effective for the post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops.[3] The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid | [1] |

| CAS Number | 114311-32-9 | [1][4][5][6][7] |

| Molecular Formula | C₁₅H₁₉N₃O₄ | [4][5][7] |

| Molecular Weight | 305.33 g/mol | [4][5][8] |

| Melting Point | 165.5–167.2 °C | [1] |

| Relative Density | 1.39 at 20 °C | [1] |

| Vapor Pressure | < 1.33 × 10⁻⁵ Pa at 25 °C | [1] |

| Water Solubility | 4413 mg/L | [2] |

| Log Kₒw | 0.73 | [2] |

| Soil Adsorption Coefficient (Kₒc) | 159 L/kg (average) | [2] |

| Photolysis Half-life in Water | 0.3 days | [2] |

| Aerobic Soil Metabolism Half-life | 27 days | [2] |

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed through the foliage and roots of plants and translocated to the growing points.[2][9] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][3][10] This enzyme is critical for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The inhibition of AHAS disrupts protein synthesis and interferes with cell growth and DNA synthesis, ultimately leading to the death of susceptible plants.[2][3] A key advantage of this compound's mechanism is its specificity for an enzyme pathway that does not exist in animals, contributing to its low toxicity in mammals, birds, and fish.[2][10]

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Experimental Protocols

A patented method for the production of this compound involves the synthesis of an this compound salt from 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide, followed by conversion to the final product.[11][12]

Materials:

-

5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester

-

(±)-2-amino-2,3-dimethylbutyramide

-

Sodium tert-butoxide

-

Anhydrous toluene (B28343)

-

Activated carbon

-

Concentrated sulfuric acid

-

Water

Procedure:

-

A mixture of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester (0.09 mol) and (±)-2-amino-2,3-dimethylbutyramide (0.0993 mol) in anhydrous toluene is stirred at room temperature.[11]

-

Sodium tert-butylate (0.19 mol, added in two portions) is introduced to the mixture.[11]

-

The reaction mixture is heated with stirring until the initial ester is fully consumed (monitored by TLC).[11]

-

After cooling to room temperature, water is added to dissolve the resulting this compound sodium salt. The aqueous phase is separated.[11]

-

The aqueous solution of the this compound sodium salt is transferred to a purification reactor. Activated carbon (6-12% by mass relative to the initial ester) is added, and the mixture is stirred for 1-2 hours.[11]

-

The solution is filtered to remove the activated carbon and transferred to an acidification reactor.[11]

-

Concentrated sulfuric acid is added with stirring to adjust the pH to approximately 3, causing this compound to precipitate.[11]

-

The resulting suspension is filtered. The filter cake is washed three times with water and then air-dried to yield this compound powder.[11]

This protocol outlines a general method for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials:

-

Soil sample

-

0.02M Calcium chloride (CaCl₂) solution

-

Hydrochloric acid (HCl)

-

Chloroform (B151607) (CHCl₃)

-

Acetonitrile (CH₃CN), HPLC grade

-

Water, HPLC grade

-

Formic acid (HCOOH)

-

This compound analytical standard

-

Centrifuge, rotary evaporator, HPLC system with UV detector

Procedure:

-

Extraction: A 100 g soil sample is extracted three times with 100 mL of 0.02M CaCl₂ solution. After each extraction, the mixture is centrifuged at 5000 rpm for 10 minutes, and the supernatants are combined.[13]

-

Acidification and Partitioning: The combined extract's pH is adjusted to 2.0 with HCl. This compound is then partitioned from the aqueous phase into chloroform (3 x 40 mL).[13]

-

Concentration: The chloroform phase is collected and evaporated to dryness using a rotary evaporator.[13]

-

Reconstitution: The residue is redissolved in 1 mL of the HPLC mobile phase.[13]

-

HPLC Analysis: The sample is analyzed using an HPLC system. A common mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 30:69:1 v/v/v) with a flow rate of 0.7 mL/min. The retention time for this compound under these conditions is approximately 8.5 minutes.[13] Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from the this compound analytical standard.

Caption: General workflow for the analysis of this compound residues in soil samples.

Environmental Fate and Toxicology

This compound's primary degradation pathways in the environment are photolysis (breakdown by light) and microbial breakdown in aerobic soils.[10][15] It is stable to hydrolysis.[15] While laboratory studies suggest a potential for leaching, field studies have shown that residues are generally not detected at significant depths.[15] this compound has low toxicity to animals because its mechanism of action targets an enzyme not found in them.[2][10] It is rated as practically non-toxic to freshwater fish, invertebrates, birds, and mammals and does not bioaccumulate in fish tissues.[10]

References

- 1. fao.org [fao.org]

- 2. mass.gov [mass.gov]

- 3. agriculture.basf.com [agriculture.basf.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 114311-32-9 [chemicalbook.com]

- 6. This compound (Ref: BAS 720H) [sitem.herts.ac.uk]

- 7. This compound | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. cdms.net [cdms.net]

- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 11. RU2707043C1 - Method of producing this compound herbicide - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. apvma.gov.au [apvma.gov.au]

A Technical Guide to the Solubility of Imazamox in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of imazamox, a systemic herbicide, in various organic solvents. The information presented herein is intended to support research, development, and formulation activities by providing key quantitative data, detailed experimental methodologies, and visual representations of its mode of action and solubility determination workflows.

This compound: An Overview

This compound is a member of the imidazolinone class of herbicides.[1][2] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][4][5][6] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants.[3][5][6][7] The disruption of this pathway ultimately leads to the cessation of plant growth and death.[2][8]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at a specified temperature is summarized in the table below. This data is essential for developing stable formulations and for designing experimental protocols.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dichloromethane | 25 | 21.8[3] |

| Methanol | 25 | 6.75[3] |

| Acetone | 25 | 3.09[3] |

| Acetonitrile | 25 | 1.90[3] |

| Ethyl Acetate | 25 | 1.05[3] |

| Toluene | 25 | 0.22[3] |

| Hexane | 25 | 0.0007[3] |

Table 1: Solubility of this compound in Various Organic Solvents at 25°C.

Experimental Protocols for Solubility Determination

The determination of the solubility of a chemical substance like this compound in organic solvents typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) or the European Economic Community (EEC). The "Flask Method," as described in OECD Guideline 105 and EEC Method A.6, is a commonly employed technique for substances with solubilities above 10-2 g/L.

Principle of the Flask Method

This method involves dissolving the test substance in a solvent at a specific temperature until equilibrium is reached, meaning the solution is saturated. The concentration of the substance in the saturated solution is then determined analytically to ascertain its solubility.

Generalized Experimental Protocol

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a flask. The flask is then sealed to prevent solvent evaporation.

-

Equilibration: The flask is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation, which may take 24 hours or longer.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The separation of the solid and liquid phases can be facilitated by centrifugation or filtration.

-

Sample Analysis: A sample of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units of mass per volume of solution (e.g., g/100 mL or mg/L) at the specified temperature.

Visualizations

This compound Mode of Action: Inhibition of Amino Acid Synthesis

The following diagram illustrates the inhibitory effect of this compound on the biosynthesis of branched-chain amino acids in plants.

Experimental Workflow for Solubility Determination (Flask Method)

The diagram below outlines the key steps in determining the solubility of a compound using the flask method.

References

- 1. enfo.hu [enfo.hu]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. pure.au.dk [pure.au.dk]

- 4. filab.fr [filab.fr]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. acri.gov.tw [acri.gov.tw]

- 8. adooq.com [adooq.com]

An In-depth Technical Guide on the Binding Affinity of Imazamox to the Acetolactate Synthase (ALS) Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of imazamox to its target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This compound is a potent herbicide belonging to the imidazolinone family, and its efficacy is derived from the specific inhibition of this crucial enzyme in the branched-chain amino acid biosynthesis pathway of plants.[1][2][3] Understanding the quantitative aspects of this interaction and the methodologies to assess it is critical for research in herbicide development, weed resistance management, and crop improvement.

Mechanism of Action

This compound acts as a systemic herbicide that, upon uptake through foliage and roots, translocates to the meristematic tissues of the plant.[1] Its primary mode of action is the inhibition of the ALS enzyme.[2][4][5][6] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2][7] By blocking ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to plant death.[1][4] The absence of the ALS enzyme in animals contributes to the low toxicity of this compound in mammals.[1]

References

The Genesis and Evolution of Imazamox: A Technical Guide

An in-depth exploration of the discovery, development, and scientific underpinnings of the imidazolinone herbicide, Imazamox.

Abstract

This compound, a prominent member of the imidazolinone class of herbicides, has significantly impacted weed management strategies in modern agriculture. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in the random screening programs at American Cyanamid to its current use in conjunction with herbicide-tolerant cropping systems. This document delves into its mode of action, chemical synthesis, efficacy, environmental fate, and toxicological profile. Detailed experimental protocols for key assays and the development of tolerant crops are provided, alongside quantitative data summaries and visualizations of relevant biological and developmental pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of this compound began within the herbicide discovery program at American Cyanamid in the 1970s.[1][2] The initial breakthrough came from a random screening of chemicals, where a phthalimide (B116566) compound demonstrated modest herbicidal activity at a rate of 4 kg/ha , sparking a dedicated synthesis program around this chemical scaffold.[2] This research led to the discovery of the imidazolinone class of herbicides.[1] The first patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980.[3]

Further research and development within this new chemical family led to the synthesis and patenting of several other imidazolinone herbicides, including imazaquin, imazapyr, imazapic, and imazethapyr (B50286) in 1989.[3] this compound was the last of these six foundational imidazolinone herbicides to be patented, receiving its U.S. patent in 1994.[3]

A pivotal moment in the development of the imidazolinones was the discovery of their mode of action: the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4] This discovery was instrumental in understanding the herbicides' efficacy and in the subsequent development of imidazolinone-tolerant crops.[1]

This compound was first registered for use on soybeans in the United States by the Environmental Protection Agency (EPA) in 1997.[5] It was granted a "reduced risk pesticide" designation, which facilitated an expedited review process due to its low human health impacts, low toxicity to non-target organisms, and favorable environmental profile.[5]

A significant advancement in the application of this compound was the development of imidazolinone-tolerant crops, marketed as the Clearfield® production system.[6] These crops were developed through conventional plant breeding techniques, specifically chemical mutagenesis using ethyl methanesulfonate (B1217627) (EMS), and not through genetic engineering.[6][7][8] This innovation allowed for the post-emergence application of this compound to control a broad spectrum of weeds in crops that would otherwise be susceptible.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other imidazolinone herbicides, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme.[4][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low toxicity of this compound to mammals, birds, and fish.[5][10]

The inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and, consequently, cell growth and division.[4] Susceptible plants treated with this compound will cease to grow shortly after application.[11] Visual symptoms, such as stunting and chlorosis, typically appear within one to two weeks, followed by necrosis and plant death over several weeks.[11] this compound is absorbed through both the foliage and roots and is translocated via the xylem and phloem to the meristematic tissues where the enzyme is most active.[4]

// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Aceto_alpha_hydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> alpha_Aceto_alpha_hydroxybutyrate; Acetolactate -> Valine; Acetolactate -> Leucine; alpha_Aceto_alpha_hydroxybutyrate -> Isoleucine; this compound -> ALS [arrowhead=tee, style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; Pyruvate; alpha_Ketobutyrate;} {rank=same; Acetolactate; alpha_Aceto_alpha_hydroxybutyrate;} {rank=same; Valine; Leucine; Isoleucine;} }

Caption: Simplified Synthetic Pathway for this compound.

Quantitative Data Summary

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Common Name | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |

| Xanthium strumarium | Common Cocklebur | 36.11 - 46.18 | 90 | [12] |

| Chenopodium album | Common Lambsquarters | 17.69 - 21.21 | 90 | [12] |

| Amaranthus retroflexus | Redroot Pigweed | 1.25 - 2.50 (formulation l/ha) | 80 - 95 | [13] |

| Solanum nigrum | Black Nightshade | 1.20 - 2.40 (formulation l/ha) | 85 - 100 | [13] |

| Sorghum halepense | Johnsongrass (from seed) | 1.25 - 2.50 (formulation l/ha) | 100 | [13] |

| Setaria viridis | Green Foxtail | 1.20 - 2.40 (formulation l/ha) | 85 - 100 | [13] |

| Abutilon theophrasti | Velvetleaf | 1.20 - 2.40 (formulation l/ha) | 75 - 100 | [13] |

| Galium spurium | False Cleavers | Not specified | Very Good | [14] |

| Stellaria media | Common Chickweed | Not specified | Good to Moderate | [14] |

| Viola arvensis | Field Pansy | Not specified | Insufficient | [14] |

| Lapsana communis | Nipplewort | Not specified | Insufficient | [14] |

| Fallopia convolvulus | Black-bindweed | Not specified | Insufficient | [14] |

Table 2: Environmental Fate of this compound

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (Aerobic) | 27 days | Sandy loam soil | [5] |

| 4 - 49 days (average 17 days) | Field conditions | [10] | |

| 15 - 142 days | [11] | ||

| 20 - 30 days | [15] | ||

| Soil Half-Life (Anaerobic) | No degradation | [5] | |

| Soil Photodegradation Half-Life | 65 days | [5] | |

| Aquatic Photolysis Half-Life | 0.3 days | Laboratory | [5] |

| 5 - 10 days | Typical field conditions | [5] | |

| Hydrolysis Half-Life | Stable at pH 5 and 7 | [5] | |

| Water Solubility | 4160 mg/L | 20°C, deionized water | [11] |

| Soil Adsorption Coefficient (Koc) | 159 L/kg (average) | [5] |

Table 3: Toxicological Profile of this compound

| Test Organism | Endpoint | Value | Reference |

| Rat (oral) | LD50 | >5000 mg/kg bw | [16][17] |

| Rat (dermal) | LD50 | >4000 mg/kg bw | [16][17] |

| Rat (inhalation) | LC50 | >1.6 mg/L | [16] |

| Rabbit (dermal) | LD50 | >4000 mg/kg | [17] |

| Rainbow Trout | NOAEC | 122 mg/L | [5] |

| Sheepshead Minnow | NOAEC | 94.2 mg/L | [5] |

| Daphnia magna | NOEC (21-day) | 137 mg/L | [5] |

| Honey Bee (contact) | LD50 | >0.025 mg/bee | [5] |

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay (In Vivo)

This protocol is adapted from methodologies used to assess ALS inhibition in wheat. [18][19]

-

Plant Material: Grow susceptible and potentially resistant plant seedlings to the 2-3 leaf stage in a controlled environment (e.g., growth chamber with a 16/8 hour light/dark cycle at 20/16°C).

-

Herbicide Treatment: Prepare a series of this compound concentrations (e.g., 0, 0.78, 1.56, 3.13, 6.25, 12.5, and 25 µM). Excise leaf tissue (e.g., 50 mg) from the seedlings and incubate in the different this compound solutions for 16-24 hours under light.

-

Enzyme Extraction: Homogenize the treated leaf tissue in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 µM FAD, and 1 mM dithiothreitol). Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant contains the ALS enzyme.

-

Enzyme Assay:

-

Initiate the reaction by adding the enzyme extract to a reaction mixture (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also decarboxylates the acetolactate product to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add a solution of creatine (B1669601) (e.g., 0.5% w/v) followed by a solution of α-naphthol (e.g., 5% w/v in 2.5 N NaOH).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer. [20]6. Data Analysis: Calculate the percent inhibition of ALS activity for each this compound concentration relative to the untreated control. Determine the I₅₀ value (the concentration of this compound that inhibits ALS activity by 50%). [18][19]

-

Development of this compound-Tolerant Crops via Chemical Mutagenesis

This protocol describes a general workflow for developing herbicide-tolerant crops using a chemical mutagen like Ethyl Methanesulfonate (EMS). [6][7][8]

-

Seed Mutagenesis:

-